Kinase Selectivity: PDK1 vs. HSP90 Inhibition Profile
In a direct head-to-head comparison of 3-amino-1,2,4-triazine derivatives, compound 6h (structurally related to 1197377-47-1) demonstrated potent inhibition of both PDK1 and HSP90. In contrast, other analogs like 5i, 5k, 5l, 5w, 6j, and 6s showed greater selectivity for PDK1, reducing HSP90 catalytic activity by only 60-80% at equivalent doses [1]. This highlights that subtle structural changes on the 1,2,4-triazine core can profoundly impact kinase selectivity profiles.
| Evidence Dimension | Kinase Inhibition (% of activity remaining) |
|---|---|
| Target Compound Data | Compound 6h: abolished HSP90 activity at 1.5 µM; Other derivatives (5i, 5k, 5l, 5w, 6j, 6s): reduced HSP90 activity by 60-80% |
| Comparator Or Baseline | Compound 6h (100% inhibition) vs. analogs 5i, 5k, 5l, 5w, 6j, 6s (60-80% inhibition) |
| Quantified Difference | A 20-40 percentage point difference in residual HSP90 activity |
| Conditions | In vitro enzyme inhibition assay at 1.5 µM concentration |
Why This Matters
Understanding the nuanced selectivity profiles of related 1,2,4-triazine analogs is crucial for selecting the appropriate building block for a targeted kinase inhibitor program, as even closely related structures can have vastly different off-target activities.
- [1] Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. View Source
